2-Acetylfuran

Catalog No.
S515850
CAS No.
1192-62-7
M.F
C6H6O2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylfuran

CAS Number

1192-62-7

Product Name

2-Acetylfuran

IUPAC Name

1-(furan-2-yl)ethanone

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3

InChI Key

IEMMBWWQXVXBEU-UHFFFAOYSA-N

SMILES

Array

solubility

Very slightly soluble in water; Slightly soluble in propylene glycol, vegetable oils
Soluble (in ethanol)

Synonyms

2-Acetylfuran; 2 Acetylfuran; 2Acetylfuran; Acetylfuran; NSC 4665; NSC 49133;

Canonical SMILES

CC(=O)C1=CC=CO1

The exact mass of the compound 2-Acetylfuran is 110.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in water; slightly soluble in propylene glycol, vegetable oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49133. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. It belongs to the ontological category of furans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Acetylfuran is a heterocyclic organic compound featuring a furan ring substituted with an acetyl group. It is recognized for its characteristic sweet, balsamic, and nutty aroma profile, making it a significant component in the flavor and fragrance industries. Beyond its sensory applications, 2-acetylfuran serves as a versatile and crucial building block in organic synthesis, particularly as a well-established precursor for pharmaceuticals like the second-generation cephalosporin antibiotic, Cefuroxime. Its utility stems from the combined reactivity of the furan ring and the acetyl functional group, enabling its use in constructing more complex molecular architectures for fine chemicals and therapeutic agents.

Substituting 2-Acetylfuran with seemingly similar compounds like furfural (the corresponding aldehyde) or 2-acetylthiophene is often unviable in practice. Each analog possesses a distinct organoleptic profile; for instance, 2-acetylfuran provides specific roasted, nutty notes that differ significantly from the almond-like character of furfural or the meaty, sulfurous notes of 2-acetylthiophene. In chemical synthesis, the electronic differences between the oxygen of the furan ring and the sulfur of a thiophene ring alter the reactivity of the acetyl group and the aromatic system, impacting reaction kinetics and product yields. Furthermore, in pharmaceutical synthesis, such as the production of Cefuroxime, the furan moiety is integral to the final molecule's biological activity, making substitution with a thiophene or benzene analog a non-starter for creating the target compound.

Established and Documented Precursor for Second-Generation Cephalosporin Antibiotic Synthesis

2-Acetylfuran is a critical and commercially established starting material for the synthesis of Cefuroxime, a widely used second-generation cephalosporin antibiotic. The synthesis pathway involves the conversion of 2-acetylfuran to 2-furanyloxoacetic acid and subsequently to (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid, a key side-chain intermediate for Cefuroxime. This established route underscores the compound's industrial relevance and the necessity of its specific furan structure for achieving the final API's required biological activity. Alternative starting materials would require entirely different, and likely less optimized, synthetic routes.

Evidence DimensionSuitability as a Pharmaceutical Precursor
Target Compound DataServes as the key starting material for the side chain of the antibiotic Cefuroxime.
Comparator Or BaselineHypothetical substitutes (e.g., 2-acetylthiophene, acetophenone) which cannot be used in the established synthesis route to produce the correct Cefuroxime molecule.
Quantified DifferenceQualitatively non-interchangeable; the furan ring is essential for the target molecule's structure and activity.
ConditionsIndustrial synthesis of Cefuroxime and its intermediates.

For buyers in pharmaceutical manufacturing, this specific compound is required for the established, regulated synthesis of a major antibiotic, making substitution impossible without complete process re-validation.

Distinct Organoleptic Profile with High Flavor Threshold for Specific Food Formulations

2-Acetylfuran possesses a complex aroma described as sweet, balsamic, nutty, and caramellic, which is distinct from its closest structural analog, furfural (almond-like). Critically for formulation cost and control, its reported odor threshold in water is 10,000 ppb, with a flavor threshold of 80,000 ppb. This relatively high threshold compared to other potent aroma chemicals means it contributes background notes rather than being a dominant character impact ingredient, allowing for nuanced control in creating specific roasted, coffee, or cocoa flavor profiles without easily overpowering the formulation.

Evidence DimensionFlavor Threshold in Water
Target Compound Data80,000 ppb
Comparator Or BaselineGeneral class of potent aroma chemicals which often have much lower thresholds.
Quantified DifferenceHigh threshold allows for use as a controllable background note.
ConditionsFlavor perception in an aqueous medium.

This allows flavor chemists to build specific nutty and balsamic profiles with less risk of overdosing, providing better formulation control compared to more potent, less specific aroma chemicals.

Differential Formation Pathways in Maillard Reactions Compared to Other Sugars

The formation of 2-acetylfuran in Maillard reactions is highly dependent on the precursor amino acids and sugars. Isotope labeling studies show that glucose can form 2-acetylfuran directly from the cyclization of its intact carbon skeleton. In contrast, sugars like ribose must first degrade into smaller fragments before recombining to form the compound. Furthermore, in the presence of glycine, a C5 unit from glucose can combine with formaldehyde from glycine to yield 2-acetylfuran, a pathway not available to all amino acids. This demonstrates that selecting 2-acetylfuran directly, rather than relying on its in-situ formation, provides greater control and reproducibility over the final flavor profile, bypassing the complex and variable reaction pathways dependent on specific raw materials and process conditions.

Evidence DimensionFormation Pathway in Maillard Reaction
Target Compound DataCan be formed directly via cyclization of intact glucose skeleton.
Comparator Or BaselineRibose, which must first undergo degradation into fragments before forming 2-acetylfuran.
Quantified DifferenceMechanistically distinct and more direct formation pathway from a common precursor (glucose).
ConditionsMaillard reaction model system with proline at 145°C.

For process flavor development, procuring pure 2-acetylfuran offers superior consistency over generating it in-situ, which is subject to variability from different sugar and amino acid precursors.

Mandated Starting Material for Pharmaceutical Synthesis

As the established and documented precursor for the side-chain of the Cefuroxime antibiotic, 2-acetylfuran is the required choice for pharmaceutical manufacturers following this specific, validated synthetic route. Its unique furan structure is essential to the biological activity of the final drug product.

Formulation of Complex Roasted and Nutty Flavor Profiles

Ideal for building nuanced flavor profiles in products like coffee, cocoa, baked goods, and savory snacks where a specific sweet, nutty, and balsamic note is required. Its high flavor threshold allows it to be used as a background and supporting note, providing formulators with precise control to achieve a desired profile without the risk of overpowering the system, a common issue with more potent aroma chemicals.

Flavor Standardization and Quality Control

Used as an analytical standard to quantify the formation of desirable flavor notes in thermally processed foods. By procuring pure 2-acetylfuran, food scientists can create more consistent products and bypass the inherent variability of in-situ Maillard reaction pathways, which are highly sensitive to raw material composition and processing parameters.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
Yellow to brown liquid; Coffee-like aroma

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

110.036779430 Da

Monoisotopic Mass

110.036779430 Da

Boiling Point

67.00 °C. @ 10.00 mm Hg

Heavy Atom Count

8

Density

1.102-1.107

LogP

0.52 (LogP)
0.52

Appearance

Solid powder

Melting Point

33 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q5ZRP80K02

GHS Hazard Statements

Aggregated GHS information provided by 1536 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.01%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (96.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H319 (92.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (97.01%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1192-62-7

Wikipedia

2-Acetylfuran

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(2-furanyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Smith AR, Meloni G. Absolute photoionization cross sections of furanic fuels: 2-ethylfuran, 2-acetylfuran and furfural. J Mass Spectrom. 2015 Nov;50(11):1206-13. doi: 10.1002/jms.3638. PubMed PMID: 26505765.
2: Xue X, Wang Q, Li Y, Wu L, Chen L, Zhao J, Liu F. 2-acetylfuran-3-glucopyranoside as a novel marker for the detection of honey adulterated with rice syrup. J Agric Food Chem. 2013 Aug 7;61(31):7488-93. doi: 10.1021/jf401912u. Epub 2013 Jul 25. PubMed PMID: 23844945.
3: CALDWELL HC, NOBLES WL. Mannich bases from 5-nitro-2-acetylfuran and 5-nitro-2-furfuralacetone. J Am Pharm Assoc Am Pharm Assoc. 1955 May;44(5):273-5. PubMed PMID: 14367165.
4: Kawai T, Yasugi T, Mizunuma K, Horiguchi S, Uchida Y, Iwami O, Iguchi H, Ikeda M. 2-Acetylfuran, a confounder in urinalysis for 2,5-hexanedione as an n-hexane exposure indicator. Int Arch Occup Environ Health. 1991;63(3):213-9. PubMed PMID: 1917072.
5: Bailey TR, Diana GD, Mallamo JP, Vescio N, Draper TL, Carabateas PM, Long MA, Giranda VL, Dutko FJ, Pevear DC. An evaluation of the antirhinoviral activity of acetylfuran replacements for 3-methylisoxazoles. Are 2-acetylfurans bioisosteres for 3-methylisoxazoles? J Med Chem. 1994 Nov 25;37(24):4177-84. Erratum in: J Med Chem 1995 Apr 14;38(8):1416. PubMed PMID: 7990117.
6: Corsi G, Valentini F. [Acute hepatitis in subjects exposed to 2-acetylfuran and hydrazine]. Med Lav. 1983 Jul-Aug;74(4):284-90. Italian. PubMed PMID: 6664322.
7: Liu Y, Rowley CN, Kerton FM. Combined experimental and computational studies on the physical and chemical properties of the renewable amide, 3-acetamido-5-acetylfuran. Chemphyschem. 2014 Dec 15;15(18):4087-94. doi: 10.1002/cphc.201402376. Epub 2014 Oct 24. PubMed PMID: 25346518.
8: Wang Y, Ho CT. Comparison of 2-acetylfuran formation between ribose and glucose in the Maillard reaction. J Agric Food Chem. 2008 Dec 24;56(24):11997-2001. doi: 10.1021/jf802683a. PubMed PMID: 19090713.
9: Magauer T, Myers AG. Short and efficient synthetic route to methyl α-trioxacarcinoside B and anomerically activated derivatives. Org Lett. 2011 Oct 21;13(20):5584-7. doi: 10.1021/ol202315m. Epub 2011 Sep 29. PubMed PMID: 21958151; PubMed Central PMCID: PMC3216050.
10: Kawai T, Yasugi T, Mizunuma K, Horiguchi S, Uchida Y, Iwami O, Iguchi H, Ikeda M. Dose-dependent increase in 2,5-hexanedione in the urine of workers exposed to n-hexane. Int Arch Occup Environ Health. 1991;63(4):285-91. PubMed PMID: 1743771.
11: Chandra S, Kumar A. Spectral studies on Co(II), Ni(II) and Cu(II) complexes with thiosemicarbazone (L1) and semicarbazone (L2) derived from 2-acetyl furan. Spectrochim Acta A Mol Biomol Spectrosc. 2007 Apr;66(4-5):1347-51. Epub 2006 Jul 11. PubMed PMID: 16919999.
12: Seebaluck R, Gurib-Fakim A, Mahomoodally F. Medicinal plants from the genus Acalypha (Euphorbiaceae)--a review of their ethnopharmacology and phytochemistry. J Ethnopharmacol. 2015 Jan 15;159:137-57. doi: 10.1016/j.jep.2014.10.040. Epub 2014 Oct 30. Review. PubMed PMID: 25446604.
13: Condurso C, Cincotta F, Verzera A. Determination of furan and furan derivatives in baby food. Food Chem. 2018 Jun 1;250:155-161. doi: 10.1016/j.foodchem.2017.12.091. Epub 2018 Jan 2. PubMed PMID: 29412906.

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